molecular formula C21H18O5 B1262865 Lespeflorin H2

Lespeflorin H2

Cat. No. B1262865
M. Wt: 350.4 g/mol
InChI Key: AMXXXMGWYLGBLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lespeflorin H2 is a member of the class of coumestans that is 9,10-dihydro-6H-[1]benzofuro[3,2-c]chromene substituted by a methoxy group at position 3, a hydroxy group at position 8 and a 6,6-dimethyl-3,6-dihydro-2H-pyran ring fused across positions 9 and 10. Isolated from the roots of Lespedeza floribunda, it acts as a melanin synthesis inhibitor. It has a role as a metabolite and a melanin synthesis inhibitor. It is a member of phenols, an aromatic ether and a member of coumestans.

Scientific Research Applications

  • Synthesis and Anticancer Activity :

    • Lespeflorin I1, a derivative of Lespeflorin H2, has been synthesized and shown to inhibit melanin synthesis mildly. This compound, along with other synthesized derivatives, demonstrated bioactivity against prostate cancer cell lines, indicating its potential in cancer treatment (Pahari et al., 2016).
  • Estrogenic Activity in Plants :

    • A study on Mauritia flexuosa, a plant known for its edible fruit containing phytoestrogens, identified Lespeflorin G8 (LF) as a major estrogenic compound. LF showed a strong binding affinity to estrogen receptors and acted as a full estrogen receptor agonist, which is significant for understanding the estrogenic properties of plant-based foods (Shimoda et al., 2019).
  • Organofluorine Chemistry :

    • This compound, being a fluorine-containing compound, is part of the broader field of organofluorine chemistry, which has applications in pharmaceuticals, anaesthetics, and even in materials science. The unique properties of fluorine atoms in these molecules contribute to their biological activity and stability (Sandford, 2021).
  • Helix Propensity in Proteins :

    • The study of highly fluorinated amino acids, which includes compounds like this compound, helps in understanding their effect on the stabilization of helical proteins. This is relevant for various biotechnological applications (Chiu et al., 2006).
  • Environmental Impact of Fluorine Compounds :

    • Research on the greenhouse gas emissions from fluorinated compounds, which includes compounds like this compound, is crucial for understanding their environmental impact. This is particularly relevant in the context of climate change and ozone depletion (Jung et al., 2020).

properties

Molecular Formula

C21H18O5

Molecular Weight

350.4 g/mol

IUPAC Name

7-methoxy-17,17-dimethyl-4,12,18-trioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(21),2(11),5(10),6,8,13,15,19-octaen-20-ol

InChI

InChI=1S/C21H18O5/c1-21(2)7-6-13-19-14(9-16(22)20(13)26-21)15-10-24-17-8-11(23-3)4-5-12(17)18(15)25-19/h4-9,22H,10H2,1-3H3

InChI Key

AMXXXMGWYLGBLR-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C3C(=CC(=C2O1)O)C4=C(O3)C5=C(C=C(C=C5)OC)OC4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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